![molecular formula C14H16N2O2 B2981542 3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1154898-71-1](/img/structure/B2981542.png)

3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

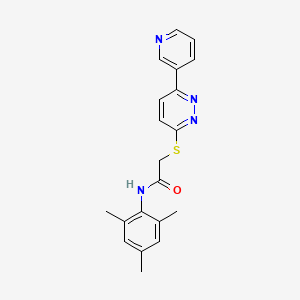

3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid, commonly known as DMMP, is a synthetic organic compound that has been used in a variety of applications, including scientific research and laboratory experiments. DMMP has been used as a model compound for studying the synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments.

科学的研究の応用

Structural and Spectral Investigations

Research work has focused on combined experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives. These studies include characterizing the structural and spectral properties using NMR, FT-IR spectroscopy, and X-ray diffraction techniques. Such research underlines the importance of these compounds in understanding the molecular basis of biological activity and developing new materials with tailored properties (S. Viveka et al., 2016).

Corrosion Inhibition

Bipyrazole compounds have been studied for their inhibitory effect on the corrosion of pure iron in acidic media. These studies demonstrate the potential of pyrazole derivatives as efficient corrosion inhibitors, which could be significant for industrial applications in protecting metals against corrosion (A. Chetouani et al., 2005).

Catalytic and Synthetic Applications

Pyrazole derivatives have been explored for their role in catalytic and synthetic chemistry, including their use in electrochemically catalyzed reactions for the synthesis of new heterocyclic compounds. This highlights their utility in developing environmentally friendly and efficient synthetic methodologies (S. Zandi et al., 2021).

Material Science and Coordination Chemistry

Studies on pyrazole derivatives include investigating their molecular conformations and hydrogen bonding, which are critical for designing complex molecular frameworks and materials with specific properties. Additionally, research into metal complexes of pyrazole derivatives can offer insights into coordination chemistry and the development of new materials with potential applications in catalysis, molecular recognition, and more (Asma et al., 2018).

作用機序

Target of Action

It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

It’s known that pyrazole-bearing compounds are known for their diverse pharmacological effects . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a certain pyrazole derivative .

Biochemical Pathways

It’s known that indole derivatives, which are structurally similar to pyrazole derivatives, possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

It’s known that certain pyrazole derivatives displayed superior antipromastigote activity .

Action Environment

It’s known that the structure of pyrazoles can exhibit tautomerism, which may influence their reactivity .

特性

IUPAC Name |

3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9-6-4-5-7-12(9)8-16-11(3)13(14(17)18)10(2)15-16/h4-7H,8H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVACRVRNYPSOSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=C(C(=N2)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2981460.png)

![5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2981473.png)

![3-[3-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2981476.png)

![Ethyl 2-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2981478.png)

![Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2981479.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2981481.png)